1-Benzoyl-3-(chloromethyl)pyrrolidine 1-Benzoyl-3-(chloromethyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 1339906-62-5
VCID: VC2572946
InChI: InChI=1S/C12H14ClNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2
SMILES: C1CN(CC1CCl)C(=O)C2=CC=CC=C2
Molecular Formula: C12H14ClNO
Molecular Weight: 223.7 g/mol

1-Benzoyl-3-(chloromethyl)pyrrolidine

CAS No.: 1339906-62-5

Cat. No.: VC2572946

Molecular Formula: C12H14ClNO

Molecular Weight: 223.7 g/mol

* For research use only. Not for human or veterinary use.

1-Benzoyl-3-(chloromethyl)pyrrolidine - 1339906-62-5

Specification

CAS No. 1339906-62-5
Molecular Formula C12H14ClNO
Molecular Weight 223.7 g/mol
IUPAC Name [3-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone
Standard InChI InChI=1S/C12H14ClNO/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9H2
Standard InChI Key KLDUWLRSVLERAY-UHFFFAOYSA-N
SMILES C1CN(CC1CCl)C(=O)C2=CC=CC=C2
Canonical SMILES C1CN(CC1CCl)C(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Benzoyl-3-(chloromethyl)pyrrolidine would be expected to feature a pyrrolidine ring with a benzoyl group (C₆H₅CO-) attached to the nitrogen atom and a chloromethyl group (ClCH₂-) at the 3-position of the pyrrolidine ring. This structure differs significantly from the benzyl derivative described in the search results, as the benzoyl group contains a carbonyl group that would alter the electronic properties and reactivity of the molecule.

Physical Properties

Based on structural analysis, 1-Benzoyl-3-(chloromethyl)pyrrolidine would likely have the molecular formula C₁₂H₁₄ClNO, distinguishing it from the benzyl derivative (C₁₂H₁₆ClN) mentioned in the search results. The molecular weight would be expected to be approximately 223.7 g/mol, higher than the benzyl analog due to the additional oxygen atom. The presence of the carbonyl group would likely increase polarity, potentially affecting solubility and intermolecular interactions.

Synthetic Approaches

Reaction Conditions

The synthesis would likely require controlled conditions to achieve selective benzoylation at the nitrogen atom. Potential reaction conditions might include:

ReagentConditionsExpected Yield
Benzoyl chlorideBase (e.g., Et₃N), DCM, 0-25°CModerate to high
Benzoic anhydrideBase catalyst, mild heatingModerate
Benzoic acidCoupling reagents (e.g., DCC, HATU)Variable

Chemical Reactivity

Functional Group Analysis

The compound contains two key functional groups that would determine its reactivity:

  • The benzoyl group attached to the nitrogen would reduce the nucleophilicity of the nitrogen compared to a benzyl group, potentially affecting its participation in reactions.

  • The chloromethyl group would retain its electrophilic character, making it susceptible to nucleophilic substitution reactions.

Structure-Activity Relationships

Comparison with Similar Derivatives

The presence of the benzoyl group instead of a benzyl group would create significant differences in biological activity compared to the analog described in the search results. The carbonyl oxygen would provide additional hydrogen bonding capabilities, potentially enhancing interactions with biological targets.

Property1-Benzoyl-3-(chloromethyl)pyrrolidine1-Benzyl-3-(chloromethyl)pyrrolidine
Hydrogen Bond AcceptorsMore (carbonyl oxygen)Fewer
Electron DistributionMore electron-withdrawing at NLess electron-withdrawing at N
Conformational FlexibilityPotentially more restrictedMore flexible
Metabolic StabilityPotentially differentDescribed in search results

Analytical Characterization

Chromatographic Analysis

Chromatographic methods suitable for analysis would likely include:

  • HPLC with UV detection, utilizing the aromatic and carbonyl chromophores

  • GC-MS analysis following appropriate derivatization if necessary

  • TLC systems using various mobile phases to optimize separation

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